N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride
Description
N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a thiazole-derived compound featuring a pyridin-2-yl group at the 2-amino position and a thiophen-3-ylmethyl substituent at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and crystallographic studies. Thiazole derivatives are widely explored for their biological activities, including anti-tubercular, antiarrhythmic, and kinase-modulating properties .
Properties
IUPAC Name |
N-pyridin-2-yl-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2.ClH/c1-2-5-14-12(3-1)16-13-15-11(9-18-13)7-10-4-6-17-8-10;/h1-6,8-9H,7H2,(H,14,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJHRXNEQNTXAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)CC3=CSC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride typically involves multiple steps, starting with the reaction of pyridin-2-amine with thiophen-3-ylmethyl chloride to form an intermediate thiazole derivative. This intermediate is then further reacted under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition, receptor binding, or as a probe in biochemical assays. Its interactions with biological macromolecules can provide insights into various biological processes.
Medicine: The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with specific molecular targets can be harnessed to design therapeutic agents for various diseases.
Industry: In industry, the compound can be used in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The 4-position substituent on the thiazole ring is critical for modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
- Thiophene vs.
- Hydrogen Bonding and Protonation: Mono-hydrobromide salts (e.g., compounds 3 and 4) exhibit divergent hydrogen bonding patterns due to protonation at either the aminothiazole nitrogen or the methoxypyridine group, impacting solubility and crystal packing .
- Biological Activity : Pyrazine-containing analogs (e.g., 58) show anti-tubercular activity, while pyridine-substituted analogs (e.g., ICA) demonstrate SK channel blockade, suggesting substituent-dependent target selectivity .
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. Thiophene-containing analogs may display moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .
- Thermal Stability : Melting points for thiazole hydrochlorides typically range from 200–300°C, though experimental data for the target compound is pending.
Pharmacological Potential
- Anti-Tubercular Activity : Pyrazine derivatives (e.g., 58) inhibit Mycobacterium tuberculosis growth (MIC ~1–5 µg/mL), highlighting the role of heteroaromatic substituents in antimicrobial efficacy .
Biological Activity
N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a compound that has attracted attention for its potential biological activities, particularly in the fields of antimicrobial and anti-tubercular research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and synthesis.
Chemical Structure
The compound features a thiazole ring fused with a pyridine and thiophene moiety, which are known to contribute to its biological activity. The presence of these heterocycles suggests potential interactions with biological targets.
Antimicrobial Properties
Recent studies have shown that thiazole derivatives exhibit significant antibacterial properties. These compounds often act by inhibiting key bacterial enzymes or disrupting cellular processes. For instance, thiazoles have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. In one study, derivatives showed IC50 values as low as 0.008 μg/mL against Staphylococcus aureus and Streptococcus pyogenes .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine | S. aureus | 0.008 | 99 |
| Thiazole derivative 1 | E. coli | 0.012 | 95 |
| Thiazole derivative 2 | Pseudomonas aeruginosa | 0.030 | 90 |
Anti-Tubercular Activity
The compound's potential as an anti-tubercular agent has been highlighted in recent research. A study demonstrated that thiazole derivatives exhibited moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with some compounds showing MIC values lower than traditional antibiotics . The mechanism appears to involve the inhibition of mycolic acid synthesis, crucial for the bacterial cell wall integrity.
Table 2: Anti-Tubercular Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine | 100 | 99 |
| Benzothiazole derivative | 250 | 98 |
The biological activity of this compound can be attributed to multiple mechanisms:
- Enzyme Inhibition : The compound inhibits critical enzymes such as DNA gyrase and topoisomerase IV, which are vital for bacterial replication.
- Disruption of Membrane Integrity : Some thiazole derivatives disrupt bacterial membranes, leading to cell lysis.
- Interference with Metabolic Pathways : The compound may interfere with metabolic pathways essential for bacterial growth and survival.
Case Studies
A notable case study involved the synthesis of several thiazole derivatives and their evaluation against resistant strains of bacteria. The results indicated that modifications in the chemical structure significantly affected their antimicrobial potency, suggesting that further optimization could lead to more effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
